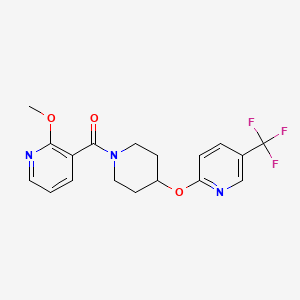

(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-26-16-14(3-2-8-22-16)17(25)24-9-6-13(7-10-24)27-15-5-4-12(11-23-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZSXPVNXKYEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the coupling of 2-methoxypyridine with a piperidine intermediate, followed by the introduction of a trifluoromethylpyridine moiety. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in ensuring high yield and purity. Commonly used catalysts include palladium-based compounds, facilitating C-H activation or Suzuki coupling reactions. The synthetic route is generally as follows:

Preparation of 2-methoxypyridine intermediate.

Coupling with piperidine derivative.

Introduction of trifluoromethyl

Biological Activity

The compound (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 364.35 g/mol. The structure consists of a methoxypyridine moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The introduction of the trifluoromethyl group is known to enhance lipophilicity, potentially increasing the membrane permeability of the compound, which may contribute to its antimicrobial efficacy .

Anti-inflammatory Effects

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines in vitro. In particular, it has shown promise as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in inflammation pathways. A related study demonstrated that selective PDE4 inhibitors can significantly reduce airway hyperreactivity and inflammation in animal models .

TRPV1 Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is implicated in pain perception and inflammatory responses. Compounds structurally related to our target molecule have been identified as TRPV1 antagonists, suggesting that our compound may also exhibit similar activity. In vitro assays have shown that certain pyridinylpiperazine derivatives can modulate TRPV1 activity effectively, leading to analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-based compounds. Key modifications that enhance activity include:

- Trifluoromethyl Substitution : Enhances lipophilicity and possibly increases binding affinity to target receptors.

- Piperidine Ring Modifications : Alterations in the piperidine structure can affect the overall pharmacokinetics and bioavailability.

A comparative analysis of various analogs has shown that specific substitutions can lead to significant changes in potency and selectivity towards biological targets.

Case Studies

- In Vivo Efficacy : In a study involving a murine model of asthma, a related compound exhibited significant reductions in eosinophil counts and airway hyperresponsiveness when administered orally .

- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles for pyridine derivatives, with good oral bioavailability and metabolic stability, making them suitable candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs from the provided evidence:

Key Observations:

Aromatic Ring Variations: The target compound uses a pyridine ring in place of the phenyl group in ’s analog. Pyridine’s electron-deficient nature may enhance hydrogen bonding or π-stacking in biological targets compared to phenyl .

Synthesis Complexity :

Pharmacological Implications

- Trifluoromethyl Groups: Both the target and ’s compound include a CF₃ group, known to enhance metabolic stability and binding affinity through hydrophobic interactions and electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.